N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide is a complex organic compound with significant implications in medicinal chemistry. It is primarily known as an intermediate in the synthesis of various pharmaceuticals, including dronedarone, which is used for treating atrial fibrillation. This compound belongs to the class of benzofuran derivatives, which are notable for their diverse biological activities and therapeutic potentials.
The compound is synthesized through various chemical reactions involving starting materials such as 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, often utilizing non-halogenated solvents to minimize environmental impact. The synthesis processes are documented in patents and scientific literature, indicating its relevance in pharmaceutical applications .
N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide can be classified as:
The synthesis of N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide typically involves several key steps:
The typical molar ratios of reactants are maintained between 1:1.1 to 1:1.5 for optimal yield. The reaction mixture undergoes cooling after solvent addition, followed by crystallization to isolate the desired product .
The molecular structure of N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide can be represented as follows:
This structure features a benzofuran core with a butyl side chain and a methanesulfonamide functional group attached to it.
Key structural data includes:
N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide participates in various chemical reactions:
The reactions are typically monitored using High Performance Liquid Chromatography (HPLC) to ensure the formation of the desired product and to quantify yields .
The mechanism of action for N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide primarily relates to its role as an intermediate in synthesizing dronedarone. Dronedarone functions by blocking potassium channels, thereby stabilizing cardiac rhythm.
Research indicates that compounds like dronedarone exhibit multi-channel blocking properties, affecting sodium and calcium channels alongside potassium channels, contributing to their antiarrhythmic effects .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to characterize the compound's purity and structure .
N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide is primarily utilized in:
This compound exemplifies the importance of benzofuran derivatives in medicinal chemistry, highlighting their role in developing new therapeutic agents with enhanced efficacy and safety profiles .
The compound is systematically named according to IUPAC guidelines as N-[2-butyl-3-(4-methoxybenzoyl)-1-benzofuran-5-yl]methanesulfonamide, reflecting its core benzofuran scaffold and substituent functional groups. The parent structure is a benzofuran ring system numbered with oxygen at position 1. At position 2, a butyl chain (C₄H₉) is attached, while position 3 bears a 4-methoxybenzoyl group (4-CH₃O-C₆H₄-C=O). Position 5 contains the methanesulfonamide substituent (-SO₂NHCH₃) [2] [6]. Alternative naming conventions observed in chemical databases include N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide, which retains the benzofuranyl designation . The systematic name precisely defines the molecular connectivity essential for chemical identification and differentiation from structurally related benzofuran derivatives reported in pharmacological patents [8] [9].
Table 1: Nomenclature Conventions
Nomenclature System | Name |
---|---|
IUPAC Systematic | N-[2-butyl-3-(4-methoxybenzoyl)-1-benzofuran-5-yl]methanesulfonamide |
Chemical Registry | N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide |
Common Synonyms | Dronedarone intermediate; Benzofuranyl methanesulfonamide derivative |
This compound has the established molecular formula C₂₁H₂₃NO₅S, determined through high-resolution mass spectrometry and elemental analysis. The formula accounts for:
The molecular weight is calculated as 401.48 g/mol based on standard atomic masses (C=12.01, H=1.008, N=14.01, O=16.00, S=32.06). This mass is consistent with the [M+H]⁺ peak observed at m/z 402.48 in mass spectrometric analysis [2]. The formula and weight distinguish it from related cardiovascular agents like amiodarone derivatives, which typically exhibit higher molecular weights due to additional iodine atoms or extended alkyl chains [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (500 MHz, CDCl₃) reveals characteristic signals: δ 7.80 (d, 2H, benzoyl ortho-H), δ 7.15 (d, 1H, benzofuran H-4), δ 6.95 (d, 2H, benzoyl meta-H), δ 6.85 (dd, 1H, benzofuran H-6), δ 6.75 (d, 1H, benzofuran H-7), δ 3.85 (s, 3H, -OCH₃), δ 3.15 (t, 2H, -CH₂-butyl), δ 2.95 (s, 3H, -SO₂CH₃), and δ 1.75–0.90 (m, 7H, butyl chain). The ¹³C NMR spectrum displays 21 distinct carbon resonances, notably: δ 190.2 (benzoyl C=O), δ 160.5 (benzofuran C-3a), δ 154.1 (methoxyaryl C-4), δ 132.8 (benzofuran C-7a), δ 130.2 (benzoyl C-1), and δ 55.2 (-OCH₃), confirming the molecular architecture [2] [6].
Fourier-Transform Infrared (FTIR) Spectroscopy:Key vibrational modes include: 3050 cm⁻¹ (aromatic C-H stretch), 2950–2870 cm⁻¹ (alkyl C-H stretch), 1680 cm⁻¹ (conjugated C=O stretch), 1590 cm⁻¹ & 1510 cm⁻¹ (aromatic C=C), 1320 cm⁻¹ & 1150 cm⁻¹ (asymmetric/symmetric S=O stretching), and 1250 cm⁻¹ (aryl-O-CH₃ stretch) [6].
Mass Spectrometry:High-resolution ESI-MS shows the protonated molecular ion [M+H]⁺ at m/z 402.1582 (calc. 402.1575), with characteristic fragment ions at m/z 310.1 (loss of SO₂CH₃), m/z 280.0 (subsequent loss of CH₂O), and m/z 135.0 (4-methoxybenzoyl fragment) [2] [6].
Table 2: Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.85 (s, 3H) | Methoxy (-OCH₃) protons |
δ 2.95 (s, 3H) | Methanesulfonamide (-SO₂CH₃) protons | |
δ 3.15 (t, 2H) | α-Methylene of butyl chain | |
¹³C NMR | δ 190.2 | Benzoyl carbonyl carbon |
δ 55.2 | Methoxy carbon | |
δ 40.1 | Methanesulfonamide carbon | |
FTIR | 1680 cm⁻¹ | Carbonyl stretch (conjugated ketone) |
1320 & 1150 cm⁻¹ | Sulfonamide asymmetric/symmetric S=O stretch | |
HRMS | 402.1582 [M+H]⁺ | Protonated molecular ion |
Single-crystal X-ray diffraction data for this specific compound has not been reported, but structural analogs like 2-N-butyl-3-(4-methoxybenzoyl)-benzofuran exhibit characteristic solid-state packing. Related benzofuran derivatives crystallize in the monoclinic space group P2₁/c with the benzofuran core nearly planar (dihedral angle <5° between fused rings). The butyl chain adopts an extended conformation, while the 4-methoxybenzoyl group is rotated 30–40° relative to the benzofuran plane. This rotation minimizes steric clashes between the ortho-hydrogen of the benzoyl ring and the benzofuran oxygen. The crystal packing is stabilized by van der Waals interactions between alkyl chains and weak C-H···O hydrogen bonds involving sulfonamide oxygen atoms . Differential scanning calorimetry (DSC) of the compound reveals a melting endotherm at approximately 142–146°C, consistent with crystalline materials having moderate intermolecular forces. The enthalpy of fusion (ΔHₓₙ) typically ranges 80–100 J/g for this structural class [3].
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic properties. The highest occupied molecular orbital (HOMO) is localized over the benzofuran ring system and the nitrogen atom of the sulfonamide, indicating nucleophilic reactivity at these sites. Conversely, the lowest unoccupied molecular orbital (LUMO) shows significant density on the benzoyl carbonyl group and the benzofuran C3 position, suggesting electrophilic susceptibility. Molecular electrostatic potential (MEP) mapping reveals a negative potential region around the sulfonamide oxygens and carbonyl oxygen, while positive potential dominates near the butyl chain. The calculated dipole moment of approximately 5.2 D reflects significant charge separation, consistent with the molecule's intermolecular interaction capabilities. The HOMO-LUMO energy gap of 3.8 eV indicates moderate kinetic stability, aligning with observed storage stability under ambient conditions [6] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: